molecular formula C16H11F3N4O B7787124 (E)-3-(2-(3-(Trifluoromethyl)benzylidene)hydrazinyl)quinoxalin-2(1H)-one

(E)-3-(2-(3-(Trifluoromethyl)benzylidene)hydrazinyl)quinoxalin-2(1H)-one

Cat. No.: B7787124
M. Wt: 332.28 g/mol
InChI Key: RZHVYSUQGDQTST-AWQFTUOYSA-N
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Description

(E)-3-(2-(3-(Trifluoromethyl)benzylidene)hydrazinyl)quinoxalin-2(1H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoxalinone core, a hydrazinyl group, and a trifluoromethyl-substituted benzylidene moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(3-(Trifluoromethyl)benzylidene)hydrazinyl)quinoxalin-2(1H)-one typically involves the following steps:

    Formation of Quinoxalinone Core: The quinoxalinone core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.

    Introduction of Hydrazinyl Group: The hydrazinyl group is introduced by reacting the quinoxalinone with hydrazine hydrate in the presence of a catalyst, often under reflux conditions.

    Addition of Trifluoromethylbenzylidene Moiety: The final step involves the condensation of the hydrazinyl-substituted quinoxalinone with 3-(trifluoromethyl)benzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(3-(Trifluoromethyl)benzylidene)hydrazinyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrazinyl group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoxaline derivatives with various functional groups.

    Reduction: Amino-substituted quinoxalinones.

    Substitution: Compounds with nucleophilic groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-(3-(Trifluoromethyl)benzylidene)hydrazinyl)quinoxalin-2(1H)-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.

Medicine

In medicine, the compound’s pharmacological properties are of interest. Research is ongoing to determine its efficacy and safety as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of (E)-3-(2-(3-(Trifluoromethyl)benzylidene)hydrazinyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoxalin-2(1H)-one: The parent compound without the hydrazinyl and trifluoromethylbenzylidene groups.

    3-(Trifluoromethyl)benzylidenehydrazine: A simpler compound lacking the quinoxalinone core.

    Hydrazinylquinoxaline: A compound with the hydrazinyl group but without the trifluoromethylbenzylidene moiety.

Uniqueness

(E)-3-(2-(3-(Trifluoromethyl)benzylidene)hydrazinyl)quinoxalin-2(1H)-one is unique due to the combination of its quinoxalinone core, hydrazinyl group, and trifluoromethylbenzylidene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new applications in various fields.

Properties

IUPAC Name

3-[(2E)-2-[[3-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O/c17-16(18,19)11-5-3-4-10(8-11)9-20-23-14-15(24)22-13-7-2-1-6-12(13)21-14/h1-9H,(H,21,23)(H,22,24)/b20-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHVYSUQGDQTST-AWQFTUOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)N/N=C/C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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